2-(2-Bromo-phenoxy)-ethylamine
Overview
Description
2-(2-Bromo-phenoxy)-ethylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2-(2-bromophenoxy) ethylamine or BPEA. It is a colorless to pale yellow liquid with a molecular formula of C8H10BrNO, and a molecular weight of 223.08 g/mol.
Scientific Research Applications
Molecular Conformation and Structure Analysis
N. Macleod and J. Simons (2004) explored the molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes. This research provides insights into the hydrogen bonding, rigidity, and flexibility of the side chain, contributing to a better understanding of the molecular dynamics of similar compounds (Macleod & Simons, 2004).
Synthesis and Chemical Reactions
Research by Xue-Feng Zhu, J. Lan, and O. Kwon (2003) on the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed annulation demonstrates the chemical versatility and potential applications of similar ethylamine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003).
G. Martelli, M. Orena, and S. Rinaldi (2011) discussed the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts from 3-substituted (Z)-2-(bromomethyl)propenoates, showcasing the application of bromo-phenoxy ethylamine derivatives in creating complex organic molecules (Martelli, Orena, & Rinaldi, 2011).
Material Science and Engineering
In the field of material science, Gang Wang et al. (2005) utilized 2-bromopropionic acid derivatives, similar in reactivity to 2-(2-Bromo-phenoxy)-ethylamine, for the atom transfer radical polymerization of methyl methacrylate. This study highlights the potential use of such compounds in polymer chemistry and materials engineering (Wang et al., 2005).
Environmental Applications
Research on the functionalization of XAD-4 resin for the separation of lanthanides using chelation ion exchange liquid chromatography by H. Kaur and Y. Agrawal (2005) indicates the utility of bromo-phenoxy ethylamine derivatives in environmental science, specifically in the selective separation and pre-concentration of metal ions (Kaur & Agrawal, 2005).
properties
IUPAC Name |
2-(2-bromophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFNXLTMNVOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627579 | |
Record name | 2-(2-Bromophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-phenoxy)-ethylamine | |
CAS RN |
26646-25-3 | |
Record name | 2-(2-Bromophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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